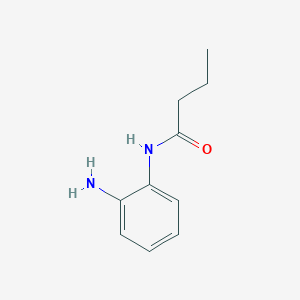
N-(2-Aminophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Aminophenyl)butanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
N-(2-Aminophenyl)butanamide has been investigated for its potential as a therapeutic agent. Studies indicate that derivatives of this compound exhibit:
- Anticancer Activity : Research has shown that compounds related to this compound can inhibit the growth of various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values significantly lower than standard treatments like cisplatin .
- Antimicrobial Properties : Some studies suggest that this compound may possess antibacterial activity against specific strains, although detailed investigations are required to establish its efficacy and mechanism of action.
Chemical Biology
This compound serves as a valuable building block in the synthesis of more complex molecules. Its amine group allows for further modifications, making it a versatile intermediate in drug discovery and development.
Industrial Applications
In the industrial sector, this compound is being explored for:
- Polymer Production : The compound can be used to create polymers with specific properties due to its unique chemical structure.
- Coatings and Adhesives : Its reactivity can be harnessed in formulating specialized coatings that require specific adhesion properties.
Case Study 1: Anticancer Activity
A recent study synthesized a series of this compound derivatives and evaluated their cytotoxic effects on MDA-MB-231 cells. The results indicated that certain derivatives exhibited potent antiproliferative effects, outperforming existing chemotherapy agents .
| Compound | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| Compound A | 0.4 | 78.75 times more potent |
| Compound B | 1.0 | 50.8 times more active |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound derivatives against various bacterial strains. Preliminary results showed promising activity against Gram-positive bacteria, warranting further exploration into structure-activity relationships .
Properties
CAS No. |
10268-80-1 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(2-aminophenyl)butanamide |
InChI |
InChI=1S/C10H14N2O/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5,11H2,1H3,(H,12,13) |
InChI Key |
IMCVXQWSFSVSSY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















